2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone
Overview
Description
2’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is a chemical compound with the CAS Number: 898755-20-9 . It has a molecular weight of 307.22 and its IUPAC name is 1-(2,4-dichlorophenyl)-3-(2,6-dimethylphenyl)-1-propanone .
Molecular Structure Analysis
The molecular formula of 2’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is C17H16Cl2O . The canonical SMILES representation is CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)Cl .Physical And Chemical Properties Analysis
The predicted boiling point of 2’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone is 433.0±45.0 °C . The predicted density is 1.206±0.06 g/cm3 .Scientific Research Applications
Polymer Synthesis and Characterization
Research has explored the synthesis of polymers using derivatives of 2,6-dimethylphenol, which is structurally related to 2',4'-Dichloro-3-(2,6-dimethylphenyl)propiophenone. For instance, copolymerizations of 2,6-dimethylphenol with other phenolic compounds have been catalyzed by N-methylimidazole Cu(II) complexes, leading to the formation of polymers with specific end groups and molecular weights (Wei, Challa, & Reedijk, 1991).
Crystal Structure Analysis
Studies on the crystal structure and IR spectrum of hydrogen-bonded adducts involving derivatives of dichlorophenol and dimethylpyridine have provided insights into the nature of intermolecular hydrogen bridges. This research can help understand the molecular interactions and structural characteristics of compounds related to this compound (Majerz, Sawka-Dobrowolska, & Sobczyk, 1994).
Synthetic Applications
The development of synthetic methods for related compounds, such as the facile synthesis of dihydrothieno thiophenes, serves as a precursor for further chemical transformations. These synthetic routes can be applicable to the derivatives of this compound, facilitating the creation of novel compounds with potential applications in various fields (Chou & Tsai, 1991).
Copolymer Synthesis
Research on the synthesis of novel copolymers involving trisubstituted ethylenes and styrene derivatives has been conducted. These studies offer a foundation for understanding how different substituents on the phenyl ring, similar to those in this compound, can influence the polymerization process and the properties of the resulting copolymers (Kim et al., 1999).
Interaction with Micellar Systems
The study of the binding of phenoxide ions, derived from compounds like 2,6-dimethylphenol, to micelles provides insight into the interactions between organic molecules and surfactant systems. This research is relevant for understanding the solubilization and reactivity of compounds related to this compound in different environments (Senz & Gsponer, 1994).
Safety and Hazards
While specific safety and hazard information for 2’,4’-Dichloro-3-(2,6-dimethylphenyl)propiophenone was not found in the web search results, it’s generally recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O/c1-11-4-3-5-12(2)14(11)8-9-17(20)15-7-6-13(18)10-16(15)19/h3-7,10H,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBWXUZZTAGWJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644809 | |
Record name | 1-(2,4-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898755-20-9 | |
Record name | 1-Propanone, 1-(2,4-dichlorophenyl)-3-(2,6-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-20-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,4-Dichlorophenyl)-3-(2,6-dimethylphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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